2-(Aminomethyl)prop-2-en-1-ol

Description

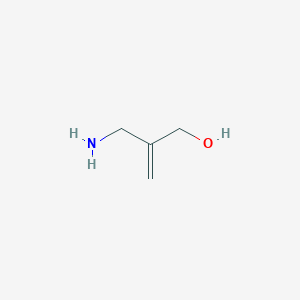

2-(Aminomethyl)prop-2-en-1-ol is an unsaturated amino alcohol with the molecular formula C₄H₉NO. Its structure features a hydroxyl group at position 1, a double bond between carbons 2 and 3, and an aminomethyl (-CH₂NH₂) substituent at carbon 2 (Figure 1).

Propriétés

IUPAC Name |

2-(aminomethyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(2-5)3-6/h6H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFOBWZCLWZTOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2-(Aminomethyl)prop-2-en-1-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of 2-aminoisobutyric acid or its esters . Another method includes the combination reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as combination reactions, hydrolysis, and purification to obtain the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Aminomethyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

2-(Aminomethyl)prop-2-en-1-ol has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules.

Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 2-(Aminomethyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also serve as a ligand, binding to metal ions and facilitating catalytic processes .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Prop-2-en-1-ol (Allyl Alcohol)

- Structure : CH₂=CHCH₂OH (C₃H₆O).

- Key Features: Lacks the aminomethyl group but shares the unsaturated propene backbone.

- Biological Activity : Exhibits potent estrogen receptor (ER) antagonism and inhibits proliferation in MCF-7 breast cancer cells via apoptosis induction . Its derivatives, such as 4-[4-hydroxy-3-(prop-2-en-1-yl)phenyl]-2-(prop-2-en-1-yl), demonstrate broad-spectrum antitumor efficacy .

- Applications : Used as a precursor in organic synthesis and bioactive molecule design.

2-Amino-2-methyl-propan-1-ol

- Structure: (CH₃)₂C(NH₂)CH₂OH (C₄H₁₁NO).

- Key Features: A tertiary amino alcohol with a branched hydrocarbon chain.

- Physicochemical Properties : Molecular weight = 89.14 g/mol; classified as a skin and eye irritant (H315, H318) .

1-Aminopropan-2-ol

- Structure: NH₂CH₂CH(OH)CH₃ (C₃H₉NO).

- Key Features: Secondary amino alcohol with a hydroxyl group at position 2.

2-Amino-2-methyl-1,3-propanediol

Comparative Analysis

Table 1: Structural and Functional Comparison

*Calculated value based on molecular formula.

Key Differentiators of this compound

Reactivity: The alkene group enables electrophilic additions (e.g., Michael additions), while the amino and hydroxyl groups allow for hydrogen bonding or coordination chemistry.

Potential Applications: Unlike saturated analogs, its unsaturated backbone may enhance reactivity in polymerization or drug design.

Safety Profile: No direct data exist, but unsaturated amines often exhibit higher toxicity than saturated counterparts, warranting caution in handling.

Activité Biologique

2-(Aminomethyl)prop-2-en-1-ol, also known as AMPO, is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHNO, and it features an amino group attached to a propene backbone. Its structural characteristics contribute to its reactivity and interactions with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the context of biochemical assays and molecular biology experiments. Its ability to interact with various biological targets makes it a compound of interest in pharmacological studies.

- Enzyme Inhibition : AMPO has been shown to inhibit certain enzymes, which can affect metabolic pathways.

- Cell Signaling Modulation : The compound influences signaling pathways that are crucial for cell proliferation and differentiation.

Case Study 1: Anti-inflammatory Activity

A study examined the anti-inflammatory effects of AMPO derivatives in vitro. The results indicated that these compounds significantly suppressed the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways. The IC values for AMPO derivatives were comparable to established anti-inflammatory drugs like celecoxib, demonstrating its potential as a therapeutic agent .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of AMPO on various cancer cell lines. The study revealed that AMPO induced apoptosis in these cells through the activation of caspase pathways, suggesting its potential role as an anticancer agent .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Target | Effect | IC Value |

|---|---|---|---|

| Anti-inflammatory | COX-1 / COX-2 | Inhibition | 0.04 μmol (similar to celecoxib) |

| Cytotoxicity | Cancer cell lines | Induction of apoptosis | Varies by cell line |

| Enzyme inhibition | Specific metabolic enzymes | Decreased activity | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.